
2,4,6-Trimethylbenzeneamine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylbenzeneamine-d11 is a biochemical used for proteomics research . It has a molecular formula of C9H2D11N and a molecular weight of 146.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the available resources .Applications De Recherche Scientifique
Non-lethal Microbial Inhibition for Cardiovascular Health
Trimethylamine (TMA) N-oxide (TMAO), a metabolite generated through gut microbial metabolism, has been linked to atherosclerosis and cardiovascular risks. A study focused on the targeted inhibition of microbial TMA production as a therapeutic approach for cardiovascular diseases. Using 3,3-dimethyl-1-butanol (DMB), researchers achieved non-lethal inhibition of microbial TMA lyases, effectively reducing TMAO levels in animal models. This approach showed promise in mitigating diet-induced atherosclerosis without altering cholesterol levels, suggesting a novel strategy for cardiovascular disease treatment through gut microbial modulation (Wang et al., 2015).
Pharmacokinetics and Brain Distribution Studies
The pharmacokinetics and brain distribution of d-methamphetamine, compared to its less active enantiomer l-methamphetamine and (−)-cocaine, were explored using PET imaging in primates. Both methamphetamine enantiomers exhibited similar pharmacokinetics and widespread distribution in the brain, with no significant differences observed between them. These findings contribute to understanding the more intense stimulant effects of d-methamphetamine and its potential for abuse. The study also highlighted the non-specific nature of methamphetamine binding in the brain, which is crucial for developing targeted therapies for methamphetamine addiction (Fowler et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-Trimethylbenzeneamine-d11 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,6-Trimethylbenzaldehyde-d11", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of 2,4,6-Trimethylbenzaldehyde-d11 with sodium borohydride in ethanol to form 2,4,6-Trimethylbenzyl alcohol-d11", "Step 2: Oxidation of 2,4,6-Trimethylbenzyl alcohol-d11 with sodium dichromate in sulfuric acid to form 2,4,6-Trimethylbenzaldehyde-d11", "Step 3: Conversion of 2,4,6-Trimethylbenzaldehyde-d11 to 2,4,6-Trimethylbenzeneamine-d11 through reductive amination using ammonia and sodium borohydride in ethanol", "Step 4: Purification of the product through acid-base extraction using hydrochloric acid and sodium hydroxide" ] } | |
Numéro CAS |
1126138-13-3 |
Formule moléculaire |
C9H13N |
Poids moléculaire |
146.277 |
Nom IUPAC |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
Clé InChI |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N)C |
Synonymes |
2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
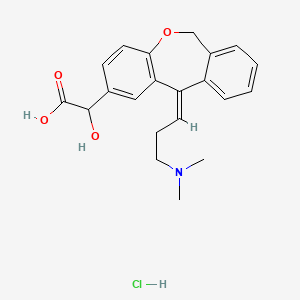
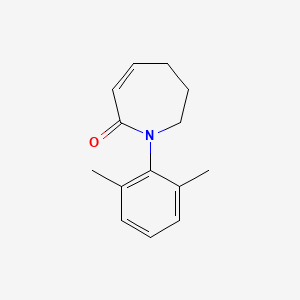


![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
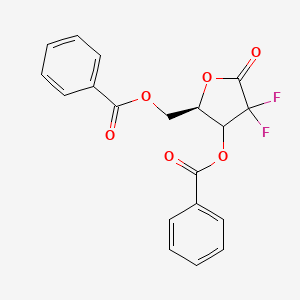

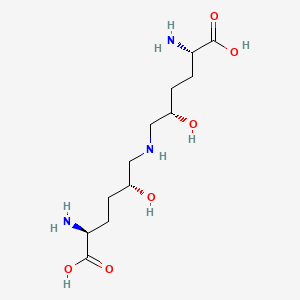
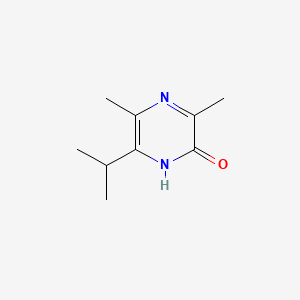
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)